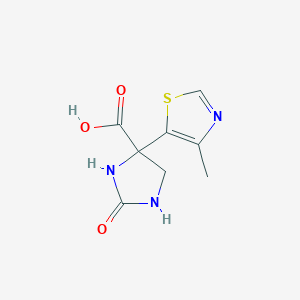![molecular formula C14H16ClNOS B2910136 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole CAS No. 551931-36-3](/img/structure/B2910136.png)
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole (CIPMT) is an organic compound with a unique molecular structure. It is composed of a five-member ring with a chlorine atom and a methylthiazole group. CIPMT has been studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been investigated.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole involves the reaction of 2-chloro-1,3-thiazole with 5-isopropyl-2-methylphenol in the presence of a base and a suitable solvent. The resulting intermediate is then reacted with formaldehyde and a base to form the final product.
Starting Materials
2-chloro-1,3-thiazole, 5-isopropyl-2-methylphenol, Base (e.g. sodium hydroxide), Formaldehyde, Solvent (e.g. ethanol)
Reaction
Step 1: Dissolve 2-chloro-1,3-thiazole and 5-isopropyl-2-methylphenol in a suitable solvent., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove any solids and evaporate the solvent to obtain the intermediate product., Step 4: Dissolve the intermediate product in a suitable solvent., Step 5: Add formaldehyde and a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 6: Filter the reaction mixture to remove any solids and evaporate the solvent to obtain the final product.
Applications De Recherche Scientifique
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid, 2-chloro-5-methylthiazole-4-carboxylic acid, and isopropyl-2-methylphenol. 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has also been used as a starting material in the synthesis of other compounds, such as 2-chloro-5-methylthiazole-4-carboxylic acid ethyl ester and 2-chloro-5-methylthiazole-4-carboxylic acid methyl ester. In addition, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been used as a reagent in the synthesis of other organic compounds, such as 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid ethyl ester and 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid methyl ester.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole is not yet fully understood. However, it is believed that 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules.
Effets Biochimiques Et Physiologiques
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anti-allergic effects. In addition, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been shown to have neuroprotective effects, and it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively inexpensive to purchase. However, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has some limitations for lab experiments. For example, it is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole. One possible direction is to use 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole in the development of new drugs for the treatment of inflammatory and allergic diseases. Another possible direction is to further explore its potential applications in the synthesis of other compounds. Additionally, more research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole could be used in the development of new laboratory techniques, such as for the synthesis of other compounds or for the study of biological processes.
Propriétés
IUPAC Name |
2-chloro-5-[(2-methyl-5-propan-2-ylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-9(2)11-5-4-10(3)13(6-11)17-8-12-7-16-14(15)18-12/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTSCNREDHTBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

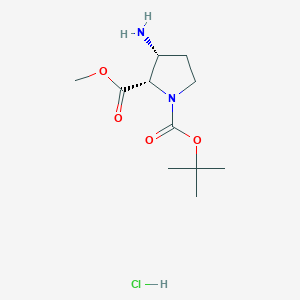
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)

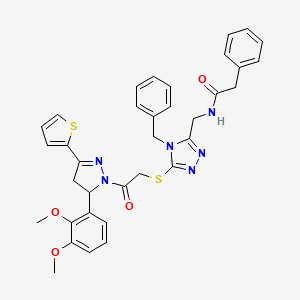
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2910062.png)
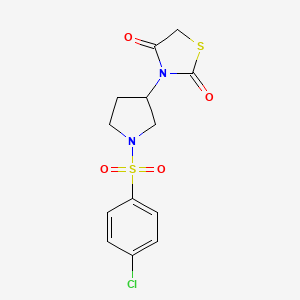
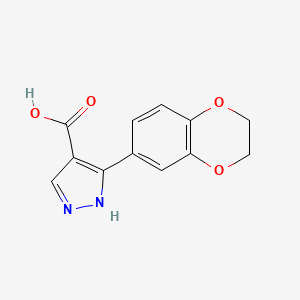
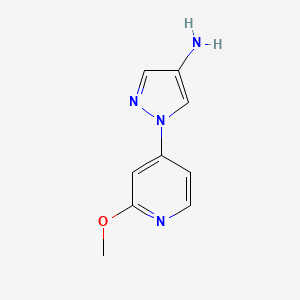
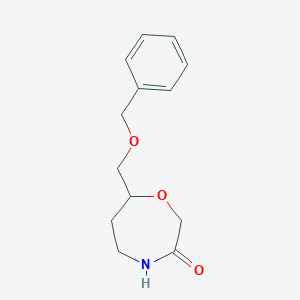
![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
![5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2910075.png)
